molecular formula C27H34N2O4 B12014323 1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12014323
M. Wt: 450.6 g/mol
InChI Key: JCTHTYWWQRQQCK-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with the molecular formula C27H34N2O4 and a molecular weight of 450.583 g/mol . This compound is known for its unique structure, which includes a pyrrolone core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolone core and subsequent functionalization. The synthetic routes typically involve:

Chemical Reactions Analysis

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O4/c1-6-19-9-11-20(12-10-19)24-23(25(30)22-14-13-21(33-5)17-18(22)4)26(31)27(32)29(24)16-15-28(7-2)8-3/h9-14,17,24,30H,6-8,15-16H2,1-5H3/b25-23+

InChI Key

JCTHTYWWQRQQCK-WJTDDFOZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN(CC)CC

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.